Nelotanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antagonist at 5-HT2A Serotonin Receptor:

Nelotanserin's primary mechanism of action involves selectively blocking serotonin type 2A (5-HT2A) receptors in the brain. These receptors play a role in various physiological processes, including mood regulation, cognition, and perception. By antagonizing 5-HT2A receptors, Nelotanserin may influence these functions [].

Potential Applications in Mental Health:

Research has explored Nelotanserin's potential as a treatment for various mental health conditions, including:

- Schizophrenia: Nelotanserin's ability to block 5-HT2A receptors has been investigated as a potential treatment for schizophrenia, a condition characterized by hallucinations, delusions, and disorganized thinking. Studies suggest Nelotanserin might improve some symptoms, but further research is needed to determine its efficacy and safety profile for this use [].

- Anxiety Disorders: Nelotanserin's potential to modulate serotonin signaling has led to research exploring its use in anxiety disorders. However, the current evidence is inconclusive, and more studies are required to understand its effectiveness for this purpose [].

Other Areas of Investigation:

Nelotanserin has also been explored in scientific research for its potential effects in:

- Neurodegenerative Diseases: Some studies have investigated Nelotanserin's role in neurodegenerative diseases like Alzheimer's disease, but the results are preliminary and require further exploration [].

- Pain Management: Limited research suggests Nelotanserin might have analgesic properties, but more studies are needed to confirm this effect [].

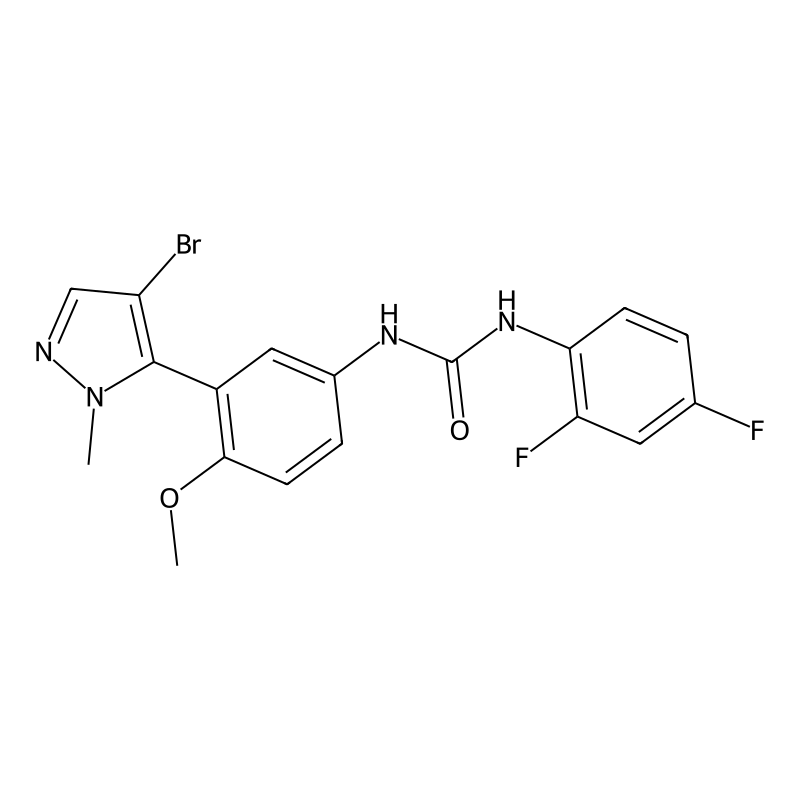

Nelotanserin is a small molecule compound primarily recognized for its potent and selective antagonistic action on the 5-hydroxytryptamine 2A (5-HT2A) serotonin receptor. Its chemical formula is C₁₈H₁₅BrF₂N₄O₂, with a molecular weight of approximately 437.245 g/mol. This compound has emerged as a candidate for treating various neurological disorders, particularly those involving sleep disturbances, such as Rapid Eye Movement Sleep Behavior Disorder and Lewy Body Dementia. Its unique mechanism allows it to enhance non-REM sleep without compromising REM sleep, distinguishing it from conventional treatments that often target GABA-A receptors .

Nelotanserin primarily acts as an inverse agonist at the 5-HT2A receptor, meaning that it not only blocks the receptor but also stabilizes it in an inactive form, thereby inhibiting the signaling pathways typically activated by serotonin. This mechanism contrasts with traditional antagonists that merely block receptor activation without altering the receptor's conformation. The compound's interactions can lead to various downstream effects, including modulation of neurotransmitter release and alterations in neuronal excitability .

The synthesis of nelotanserin involves several key steps:

- Formation of the Core Structure: The initial step typically includes the construction of a pyrazole ring, which serves as the central scaffold.

- Substituent Modifications: Various substituents are introduced to enhance selectivity and potency at the 5-HT2A receptor.

- Finalization: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

Specific synthetic routes may vary based on desired yields and purity but generally follow established organic synthesis protocols .

Nelotanserin is primarily investigated for its potential applications in treating:

- Rapid Eye Movement Sleep Behavior Disorder: As a treatment option to mitigate nocturnal movements and vocalizations.

- Lewy Body Dementia: Targeting cognitive and behavioral symptoms associated with this condition.

- Other Sleep Disorders: Exploring its utility in various sleep-related conditions due to its unique action on serotonin receptors .

Interaction studies have demonstrated that nelotanserin selectively targets the 5-HT2A receptor while exhibiting moderate affinity for 5-HT2C and low affinity for 5-HT2B receptors. This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions commonly associated with broader-spectrum serotonergic agents. Furthermore, nelotanserin's ability to modulate serotonin signaling without significant side effects makes it a candidate for further exploration in neuropharmacology .

Nelotanserin shares structural and functional similarities with several other compounds targeting serotonin receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Receptor Targeting | Mechanism of Action | Unique Features |

|---|---|---|---|

| Clozapine | 5-HT2A, D2 | Antagonist | Broad-spectrum antipsychotic; more side effects |

| Risperidone | 5-HT2A, D2 | Antagonist | Used primarily for schizophrenia; weight gain risk |

| Lurasidone | 5-HT2A, D2 | Antagonist | Lower weight gain; improved metabolic profile |

| Quetiapine | 5-HT2A, D2 | Antagonist | Sedative effects; used for bipolar disorder |

| Trazodone | 5-HT2A | Antagonist | Primarily an antidepressant; sedative properties |

Nelotanserin stands out due to its highly selective action on the 5-HT2A receptor while minimizing interaction with other receptor subtypes, potentially leading to fewer side effects compared to other similar compounds .

Nelotanserin synthesis employs a convergent synthetic strategy centered on the formation of a substituted phenylurea linkage between two key molecular fragments. The primary synthetic approach involves the reaction of 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-phenylamine with 2,4-difluorophenyl isocyanate to form the target urea compound [1] [2] [3].

The core reaction mechanism proceeds through nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate, followed by proton transfer to yield the stable urea linkage. This reaction typically occurs under mild conditions and exhibits high chemoselectivity due to the inherent reactivity difference between the aniline nitrogen and other nucleophilic sites in the molecule [1].

Key Mechanistic Steps:

Step 1: Pyrazole Ring Formation

The brominated pyrazole intermediate is synthesized through cyclization reactions involving appropriate hydrazine derivatives and β-dicarbonyl compounds, followed by selective bromination at the 4-position using N-bromosuccinimide or related brominating agents [4] [5].

Step 2: Aniline Intermediate Preparation

The aniline precursor is obtained through reduction of corresponding acetamide derivatives or direct functionalization of methoxybenzene derivatives with the bromopyrazole substituent [1].

Step 3: Urea Formation

The final coupling reaction between the aniline intermediate and 2,4-difluorophenyl isocyanate proceeds via nucleophilic addition mechanism, typically in aprotic solvents such as dichloromethane or tetrahydrofuran [1].

Key Intermediates and Precursors

Critical synthetic intermediates include several strategically important compounds that serve as building blocks for the final assembly:

| Intermediate | Structure Type | Function | Preparation Method |

|---|---|---|---|

| 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-phenylamine | Aniline derivative | Primary nucleophile | Reduction of acetamide precursor |

| N-[3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-4-methoxy-phenyl]-acetamide | Protected amine | Synthetic precursor | Acetylation followed by functionalization |

| 2,4-difluorophenyl isocyanate | Electrophilic coupling partner | Urea formation reagent | Commercial or from corresponding aniline |

| 4-bromo-1-methyl-1H-pyrazole | Heterocyclic building block | Core structural unit | Bromination of methylpyrazole |

The synthesis requires careful control of reaction conditions to prevent unwanted side reactions, particularly hydrolysis of the isocyanate component and potential competing cyclization reactions involving the pyrazole nitrogen atoms [1].

Process Optimization Parameters

Manufacturing optimization focuses on several critical parameters that influence yield, purity, and process economics:

Temperature Control

Reaction temperatures are typically maintained between 0°C and 60°C depending on the synthetic step. The urea formation reaction is conducted at ambient temperature to room temperature to prevent isocyanate decomposition, while pyrazole bromination may require elevated temperatures up to 60°C for complete conversion [1] [6].

Solvent Selection

Process development has identified several suitable solvent systems:

- Acetonitrile: Preferred for crystallization and purification steps due to favorable solubility profiles

- Tetrahydrofuran: Used for coupling reactions requiring aprotic conditions

- Heptane: Employed as anti-solvent for precipitation and purification

- Dichloromethane: Alternative solvent for urea formation reactions [1]

Base Selection and Stoichiometry

Inorganic bases such as sodium hydroxide, potassium hydroxide, and lithium hydroxide are employed in specific synthetic steps. The choice of base affects both reaction kinetics and product isolation procedures. Optimal base-to-substrate ratios typically range from 1.1 to 2.0 equivalents depending on the specific transformation [1].

Reaction Time and Monitoring

Process development has established optimal reaction times ranging from 20 minutes to several hours, with real-time monitoring using high-performance liquid chromatography to assess conversion and detect impurity formation [1].

Analytical Characterization Techniques

Comprehensive analytical characterization employs multiple complementary techniques to ensure structural confirmation, purity assessment, and quality control:

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Analysis: Characteristic signals include aromatic protons in the 7.0-8.5 ppm region, methoxy group at approximately 3.8 ppm, and N-methyl pyrazole signal around 3.6 ppm. The urea NH protons typically appear as broad signals in the 6.0-9.0 ppm range [7].

¹³C NMR Spectroscopy: Provides structural confirmation through identification of carbonyl carbon (~156 ppm), aromatic carbons (100-160 ppm), and aliphatic carbons. Fluorine coupling patterns aid in confirming the difluorophenyl substitution pattern [7].

¹⁵N NMR: Advanced characterization technique used for complete structural elucidation and tautomeric form analysis [7].

High-Performance Liquid Chromatography

Reversed-phase HPLC using C18 stationary phases represents the primary analytical method for purity assessment and quantitative analysis. Typical mobile phases employ acetonitrile-water gradients with optional buffer systems for optimal peak resolution [8] [6].

Method Parameters:

- Column: C18 (4.6 × 100-250 mm, 3.5-5 μm particle size)

- Mobile Phase: Acetonitrile/water gradients

- Detection: UV at 254 nm or 280 nm

- Temperature: 35-40°C

- Flow Rate: 0.5-1.0 mL/min [9] [10]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) provides molecular weight confirmation and structural verification. The molecular ion [M+H]⁺ appears at m/z 437, with characteristic fragmentation patterns confirming the pyrazole and difluorophenyl moieties [11].

Infrared Spectroscopy

IR spectroscopy identifies key functional groups through characteristic absorption bands:

- C=O stretch: ~1650-1680 cm⁻¹ (urea carbonyl)

- N-H stretch: ~3200-3400 cm⁻¹ (urea NH groups)

- C-F stretch: ~1000-1300 cm⁻¹ (difluorophenyl)

- Aromatic C=C: ~1450-1600 cm⁻¹ [12]

Purity Assessment and Quality Control

Quality control protocols ensure pharmaceutical-grade material through multiple analytical approaches:

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Serotonin

HTR2A [HSA:3356] [KO:K04157]

Other CAS

Wikipedia

Dates

2: Teegarden BR, Li H, Jayakumar H, Strah-Pleynet S, Dosa PI, Selaya SD, Kato N,

3: Al-Shamma HA, Anderson C, Chuang E, Luthringer R, Grottick AJ, Hauser E,